molecular formula C12H18ClNO B6220557 [1-(2,3-dihydro-1-benzofuran-2-yl)propan-2-yl](methyl)amine hydrochloride CAS No. 2736218-42-9

[1-(2,3-dihydro-1-benzofuran-2-yl)propan-2-yl](methyl)amine hydrochloride

Cat. No.: B6220557
CAS No.: 2736218-42-9
M. Wt: 227.7
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Description

1-(2,3-dihydro-1-benzofuran-2-yl)propan-2-ylamine hydrochloride: is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzofuran ring, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1-benzofuran-2-yl)propan-2-ylamine hydrochloride typically involves several steps:

    Formation of the Benzofuran Ring: The initial step often involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through various methods, such as the use of acid catalysts or transition metal-catalyzed reactions.

    Attachment of the Propan-2-yl Group: The next step involves the introduction of the propan-2-yl group to the benzofuran ring. This can be done through alkylation reactions using reagents like alkyl halides in the presence of a base.

    Introduction of the Methylamine Group: The final step is the introduction of the methylamine group. This can be achieved through reductive amination, where an aldehyde or ketone is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1-benzofuran-2-yl)propan-2-ylamine hydrochloride: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups onto the benzofuran ring.

Scientific Research Applications

1-(2,3-dihydro-1-benzofuran-2-yl)propan-2-ylamine hydrochloride: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(2,3-dihydro-1-benzofuran-2-yl)propan-2-ylamine hydrochloride exerts its effects involves interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

1-(2,3-dihydro-1-benzofuran-2-yl)propan-2-ylamine hydrochloride: can be compared with other benzofuran derivatives and related compounds:

    Benzofuran: The parent compound, known for its biological activity.

    2,3-Dihydrobenzofuran: A similar compound with a slightly different structure, affecting its reactivity and biological properties.

    Benzofuran-2-carboxylic acid: Another derivative with distinct chemical and biological characteristics.

The uniqueness of 1-(2,3-dihydro-1-benzofuran-2-yl)propan-2-ylamine hydrochloride lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity.

Properties

CAS No.

2736218-42-9

Molecular Formula

C12H18ClNO

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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